molecular formula C23H18N4O4S B379925 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 325694-34-6

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B379925
CAS RN: 325694-34-6
M. Wt: 446.5g/mol
InChI Key: UXNXJTVLPUJCHH-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Research has led to the synthesis of S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, exhibiting anti-inflammatory activity. These compounds were developed through a series of chemical reactions, including alkylation and cyclization processes (Labanauskas et al., 2004).

Antiproliferative and Antilipolytic Activities

  • A series of benzene derivatives, synthesized through reactions of isophthalic and terephthalic acid hydrazides, demonstrated antiproliferative activity against colorectal cancer cells and inhibition of pancreatic lipase, suggesting a dual antidiabesity–antineoplastic capacity (Shkoor et al., 2021).

Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones showed promising antimicrobial activities against a range of test microorganisms. These compounds could potentially serve as leads for the development of new antimicrobial agents (Bektaş et al., 2007).

Cytotoxicity Evaluation

  • Triazenes derived from 5-(4-aminophenyl)-2,4-dihydro-4-substituted-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for in vitro anticancer properties. Selected compounds showed significant activity against various cancer cell lines, indicating their potential as anticancer agents (Unsalan & Rollas, 2007).

Synthesis of Fused 1,2,4-Triazoles with Antibacterial Activity

  • Fused 1,2,4-triazoles were synthesized and showed interesting antibacterial activity, particularly against Staphylococcus aureus. These findings suggest the potential of these compounds in developing new antibacterial agents (Badr & Barwa, 2011).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-27(29)18-12-10-16(11-13-18)15-32-23-25-24-22(26(23)17-6-2-1-3-7-17)21-14-30-19-8-4-5-9-20(19)31-21/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXJTVLPUJCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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